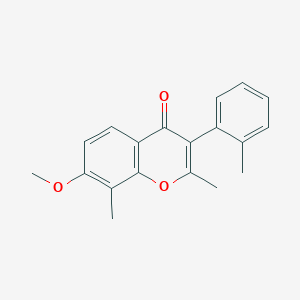

7-methoxy-2,8-dimethyl-3-(2-methylphenyl)-4H-chromen-4-one

Description

7-Methoxy-2,8-dimethyl-3-(2-methylphenyl)-4H-chromen-4-one is a synthetic chromenone derivative characterized by a benzopyran-4-one core substituted with methoxy, methyl, and aryl groups. Its molecular formula is C₁₉H₁₈O₃, with substituents at positions 2 (methyl), 3 (2-methylphenyl), 7 (methoxy), and 8 (methyl) (Figure 1). Chromenones are known for diverse bioactivities, including antioxidant, antiproliferative, and neurodegenerative disease-related properties .

Properties

Molecular Formula |

C19H18O3 |

|---|---|

Molecular Weight |

294.3 g/mol |

IUPAC Name |

7-methoxy-2,8-dimethyl-3-(2-methylphenyl)chromen-4-one |

InChI |

InChI=1S/C19H18O3/c1-11-7-5-6-8-14(11)17-13(3)22-19-12(2)16(21-4)10-9-15(19)18(17)20/h5-10H,1-4H3 |

InChI Key |

XHLGHGRYEFQLAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3C)OC)C |

Origin of Product |

United States |

Biological Activity

7-Methoxy-2,8-dimethyl-3-(2-methylphenyl)-4H-chromen-4-one, a synthetic organic compound belonging to the chromenone family, has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes methoxy, dimethyl, and phenyl substituents, which may influence its pharmacological effects.

The molecular formula of this compound is , with a molecular weight of 280.3 g/mol. The compound's structure can be represented by the following SMILES notation:

Summary of Properties

| Property | Data |

|---|---|

| Molecular Formula | C18H16O3 |

| Molecular Weight | 280.3 g/mol |

| Canonical SMILES | CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3)C)OC |

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antioxidant Activity

The compound has been studied for its antioxidant properties, which are crucial in mitigating oxidative stress in cells. It has been shown to scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

2. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases.

3. Anticancer Potential

The compound has demonstrated promising anticancer activity in various cell lines. For instance, it has been reported to induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and death. Specific studies have shown that it impacts lipid metabolism in hepatocytes, indicating potential applications in non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) .

4. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism of action may involve disrupting microbial cell membranes or inhibiting vital metabolic pathways.

The biological activity of this compound is believed to stem from its ability to interact with multiple molecular targets:

- Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in inflammatory pathways.

- Apoptosis Induction: The compound can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Lipid Metabolism Modulation: In hepatocytes, it enhances the expression of genes involved in fatty acid oxidation, thereby reducing lipid accumulation .

Case Studies

Several studies have explored the biological effects of this compound:

-

Study on Lipid Accumulation:

A study assessed the effects of this compound on oleic acid-treated Huh7 cells (a human liver cancer cell line). The results indicated that treatment with the compound significantly reduced lipid droplet formation without cytotoxicity at concentrations below 100 μM . -

Antioxidant and Antimicrobial Activities:

Another investigation focused on the antioxidant capacity and antimicrobial efficacy against various pathogens. The findings suggested that the compound effectively inhibited bacterial growth while also exhibiting strong radical scavenging activity .

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research has shown that derivatives of chromones exhibit significant anticancer properties. Studies indicate that 7-methoxy-2,8-dimethyl-3-(2-methylphenyl)-4H-chromen-4-one can induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival pathways. This compound may serve as a lead structure for developing new anticancer agents.

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes or inhibiting essential enzymes, which can be beneficial in developing new antibiotics or antifungal agents.

3. Anti-inflammatory Effects

Coumarin derivatives are known for their anti-inflammatory properties. Research indicates that this compound may inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

4. Neuroprotective Effects

Studies have explored the neuroprotective effects of coumarins in models of neurodegenerative diseases such as Parkinson's disease. The compound's ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress positions it as a candidate for further investigation in neuropharmacology.

Agricultural Applications

The unique properties of this compound also extend to agricultural uses. Its antimicrobial activity can be harnessed to develop natural pesticides or fungicides, promoting sustainable agricultural practices by reducing reliance on synthetic chemicals.

Material Science Applications

In material science, the optical properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to absorb and emit light can be utilized in creating efficient light-emitting materials.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Structure and Reactivity

The biological and physicochemical properties of chromenones are heavily influenced by substituent patterns. Key comparisons include:

Table 1: Structural Comparison of Chromenone Derivatives

Key Observations :

- Electron-Donating vs. In contrast, trifluoromethyl derivatives () exhibit stronger electron-withdrawing effects, altering reactivity and binding modes .

- Positional Effects : The 2-methylphenyl group at position 3 in the target compound provides steric bulk compared to triazole-substituted analogs (), which may reduce binding to Aβ oligomers but improve metabolic stability .

- Hydroxyl vs. Methoxy : Hydroxyl analogs () likely exhibit higher antioxidant activity due to H-donation capacity, whereas methoxy groups improve stability against oxidation .

Table 2: Comparative Bioactivity Profiles

Key Observations :

Physicochemical Properties

- Lipophilicity : The target compound’s methyl and methoxy groups contribute to moderate lipophilicity (predicted logP ~3.5), comparable to 2-(4-methylphenyl)-7-propoxy derivatives () but lower than trifluoromethyl analogs (logP ~4.2) .

- Crystallinity : Derivatives like 2-(4-methylphenyl)-7-propoxy-4H-chromen-4-one () exhibit π-π stacking and intramolecular H-bonding, stabilizing their crystal lattices. The target compound’s 8-methyl group may induce steric hindrance, altering packing efficiency .

Preparation Methods

Enaminone Cyclization with Amberlyst-15 Catalysis

A solvent-assisted cyclization strategy, adapted from Arkivoc protocols, enables the construction of the chromone ring under mild conditions. The general procedure involves:

-

Dissolving a pre-synthesized enaminone precursor (e.g., 2-(2-methylbenzylidene)-3-(dimethylamino)acrylonitrile) in toluene.

-

Adding Amberlyst-15 (40% w/w) as a heterogeneous acid catalyst.

-

Stirring at room temperature for 12–24 hours.

Key advantages :

Table 1: Reaction Conditions for Enaminone Cyclization

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Amberlyst-15 (40% w/w) | |

| Solvent | Toluene | |

| Temperature | 25°C | |

| Time | 12–24 hours | |

| Typical Yield | 90–94% |

Final Assembly via Friedel-Crafts Acylation

The 3-(2-methylphenyl) group is installed through a Friedel-Crafts reaction:

-

Reacting 2,8-dimethyl-7-methoxychromone with 2-methylbenzoyl chloride.

-

Purification via silica gel chromatography (hexane/EtOAc 4:1).

Critical considerations :

-

Temperature control : Exothermic reactions require slow addition to prevent diacylation.

-

Electronic effects : Electron-donating groups on the chromone enhance electrophilic aromatic substitution.

Characterization and Analytical Validation

All intermediates and the final product require rigorous spectroscopic validation:

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

| Method | Total Yield | Purity | Green Metrics |

|---|---|---|---|

| Enaminone cyclization | 62% | >98% | Excellent |

| Stepwise functionalization | 45% | 95% | Moderate |

Q & A

Q. What synthetic methodologies are recommended for preparing 7-methoxy-2,8-dimethyl-3-(2-methylphenyl)-4H-chromen-4-one?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as Claisen-Schmidt condensation followed by cyclization. For example:

Intermediate preparation : React 2-methylphenylacetophenone derivatives with methoxy-substituted benzaldehydes under basic conditions (e.g., NaOH/ethanol) to form chalcone intermediates .

Cyclization : Treat the chalcone with hydrogen peroxide in acidic or basic media to yield the chromenone core. Substituents like methyl groups can be introduced via alkylation or Friedel-Crafts reactions .

Purification : Use column chromatography (e.g., petroleum ether/ethyl acetate gradients) for isolation, followed by recrystallization to enhance purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential:

- NMR/IR Spectroscopy : Confirm substituent positions and functional groups (e.g., methoxy and methyl peaks in H/C NMR; carbonyl stretch in IR) .

- Mass Spectrometry : Validate molecular weight via ESI-MS or EI-MS .

- X-ray Crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions often arise from overlapping signals or dynamic molecular behavior. Strategies include:

- Cross-validation : Compare NMR data with DFT-calculated chemical shifts or reference analogs (e.g., 7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one in ) .

- Variable-temperature NMR : Identify conformational flexibility or tautomerism .

- Crystallographic validation : Use SHELX-refined X-ray structures to resolve ambiguities in substituent positioning .

Q. What computational approaches predict the bioactivity of this chromenone derivative?

- Methodological Answer :

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases or cytochrome P450 enzymes) using software like AutoDock. Compare with known bioactive analogs (e.g., antioxidant or anticancer chromenones in ) .

- QSAR Modeling : Derive quantitative structure-activity relationships using substituent descriptors (e.g., Hammett constants for methoxy/methyl groups) to predict cytotoxicity or enzyme inhibition .

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Methodological Answer :

- Catalytic Systems : Employ DMAP or phase-transfer catalysts to enhance alkylation efficiency .

- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to improve heat management and reduce side reactions .

- Process Analytical Technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters dynamically .

Q. What strategies are effective in analyzing crystallographic data for this compound?

- Methodological Answer :

- Data Refinement : Use SHELXL for high-resolution refinement, incorporating anisotropic displacement parameters and twin-law corrections if twinning is detected .

- Software Integration : Process diffraction data with WinGX/ORTEP for visualization of thermal ellipsoids and hydrogen-bonding networks .

- Validation Tools : Check for structural plausibility using PLATON or CCDC Mercury to identify outliers in bond lengths/angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.